molecular formula C23H22N4O3S B11333991 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11333991
M. Wt: 434.5 g/mol
InChI Key: FDFBGFGYTPPALI-CMDGGOBGSA-N
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Description

5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 4-methylphenoxyacetyl chloride under basic conditions.

    Synthesis of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophene group: This step involves the coupling of the thiophene derivative with the oxazole ring, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: Its aromatic and heterocyclic components could be useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(DIPHENYLAMINO)PHENYL)THIOPHENE-2-CARBALDEHYDE: This compound shares the thiophene and aromatic components but lacks the oxazole ring.

    (4-(3-METHOXYPHENYL)PIPERAZIN-1-YL)(1-(THIOPHEN-2-YL)-9H-PYRIDO[3,4-B]INDOL-3-YL)METHANONE: This compound has a similar piperazine and thiophene structure but includes an indole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of an oxazole ring with a piperazine and thiophene structure. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

5-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H22N4O3S/c1-17-4-6-18(7-5-17)29-16-22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)9-8-19-3-2-14-31-19/h2-9,14H,10-13,16H2,1H3/b9-8+

InChI Key

FDFBGFGYTPPALI-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N

Origin of Product

United States

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